molecular formula C13H11ClN2O B10896778 2-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}phenol

2-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}phenol

Cat. No.: B10896778
M. Wt: 246.69 g/mol
InChI Key: WGALJUGSRQATOD-OQLLNIDSSA-N
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Description

2-HYDROXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE is an organic compound with the molecular formula C13H11ClN2O It is a derivative of hydrazone, formed by the condensation of 2-hydroxybenzaldehyde and 4-chlorophenylhydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE typically involves the following steps:

    Condensation Reaction: The primary method involves the condensation of 2-hydroxybenzaldehyde with 4-chlorophenylhydrazine. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Reaction Conditions: The reaction mixture is heated to around 70-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding aldehydes or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-HYDROXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Industrial Applications:

Mechanism of Action

The mechanism by which 2-HYDROXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE exerts its effects involves interactions with various molecular targets:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-HYDROXYBENZALDEHYDE 1-(4-METHOXYPHENYL)HYDRAZONE
  • 2-HYDROXYBENZALDEHYDE 1-(4-NITROPHENYL)HYDRAZONE
  • 2-HYDROXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE

Uniqueness

2-HYDROXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This chlorinated derivative may exhibit different reactivity and potency compared to its analogs, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

2-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C13H11ClN2O/c14-11-5-7-12(8-6-11)16-15-9-10-3-1-2-4-13(10)17/h1-9,16-17H/b15-9+

InChI Key

WGALJUGSRQATOD-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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